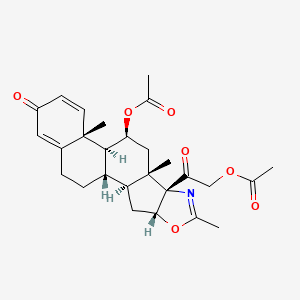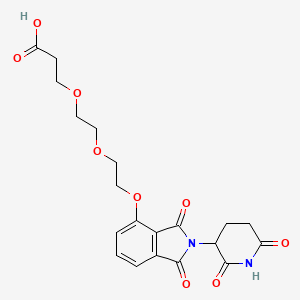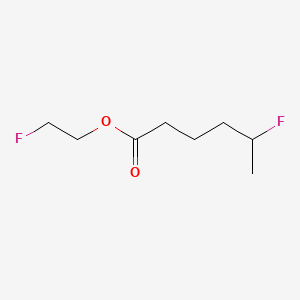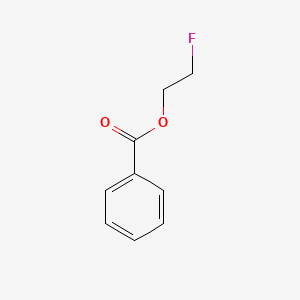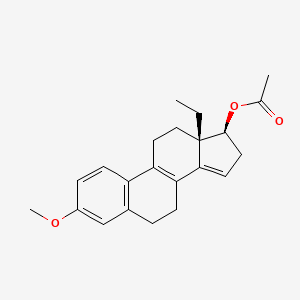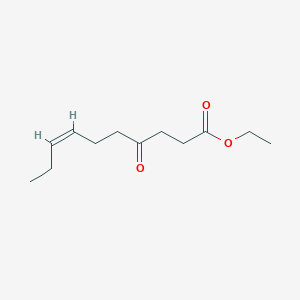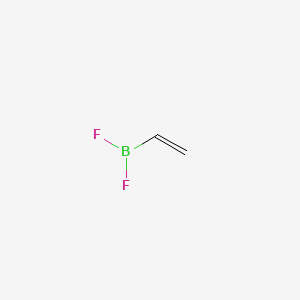
Vinyldifluoroborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyldifluoroborane, with the chemical formula C₂H₃BF₂ It is characterized by the presence of a vinyl group (CH₂=CH-) attached to a boron atom, which is further bonded to two fluorine atoms . This compound is known for its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinyldifluoroborane can be synthesized through several methods. One common approach involves the reaction of vinylborane with fluorinating agents. For instance, the reaction of vinylborane with diethylaminosulfur trifluoride (DAST) or similar fluorinating agents can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorinating agents to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Vinyldifluoroborane undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-boron bonds.
Polymerization: this compound can be polymerized to form organoboron polymers with unique properties.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride (SF₄).
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Major Products Formed:
Difluorovinyl Derivatives: These are formed through substitution reactions.
Organoboron Polymers: Resulting from polymerization reactions.
Applications De Recherche Scientifique
Vinyldifluoroborane has found applications in various scientific fields:
Mécanisme D'action
The mechanism of action of vinyldifluoroborane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and polymerization. The vinyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Vinylborane (C₂H₃BH₂): Similar structure but lacks fluorine atoms.
Difluoroborane (BF₂H): Contains fluorine atoms but lacks the vinyl group.
Vinyltrifluoroborane (C₂H₃BF₃): Contains an additional fluorine atom compared to vinyldifluoroborane.
Uniqueness: this compound is unique due to the combination of a vinyl group and two fluorine atoms attached to the boron atom. This structure imparts distinct reactivity and stability, making it valuable in synthetic chemistry and material science .
Propriétés
Numéro CAS |
358-95-2 |
|---|---|
Formule moléculaire |
C2H3BF2 |
Poids moléculaire |
75.86 g/mol |
Nom IUPAC |
ethenyl(difluoro)borane |
InChI |
InChI=1S/C2H3BF2/c1-2-3(4)5/h2H,1H2 |
Clé InChI |
ASPQFSKZWSAQBU-UHFFFAOYSA-N |
SMILES canonique |
B(C=C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


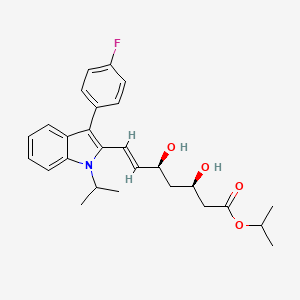
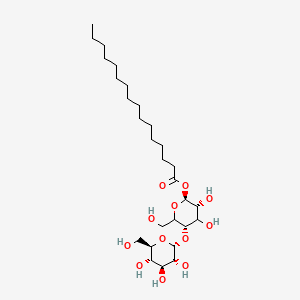
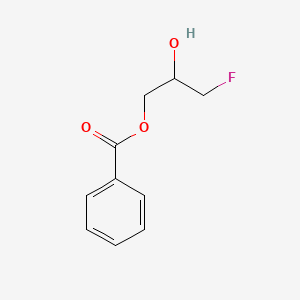
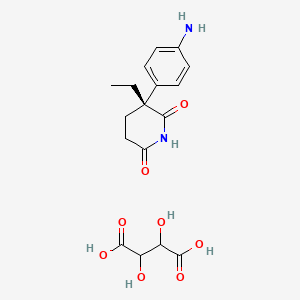
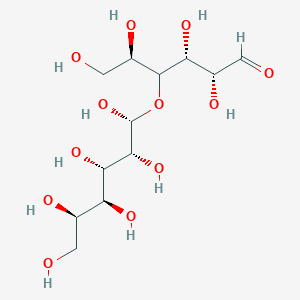
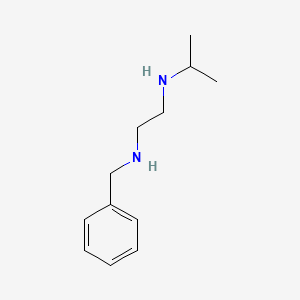
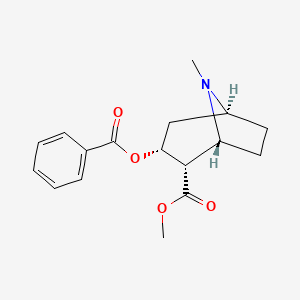
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
